1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one
Description
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7) is a cyclic ketone with a substituted cyclohexenyl backbone and a propan-1-one functional group. Its structure includes three methyl groups at the 3,5,5-positions of the cyclohexene ring, which confer steric bulk and influence its chemical reactivity and physical properties. This compound is part of a broader family of alkyl cyclic ketones, often investigated for applications in fragrances, pharmaceuticals, and organic synthesis .
Properties
CAS No. |
84604-63-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
InChI |
InChI=1S/C12H20O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
KCVALAPENKEXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CC(=C1)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acylation of Trimethylcyclohexene Derivatives
One of the primary synthetic routes involves the acylation of 3,5,5-trimethyl-2-cyclohexene derivatives with appropriate acylating agents under Lewis acid catalysis.
- Starting Material: 3,5,5-Trimethyl-2-cyclohexene or related cyclohexenols (e.g., 3,5,5-trimethyl-2-cyclohexen-1-ol)
- Acylating Agent: Propanoyl derivatives or crotonic anhydride (for related compounds)
- Catalysts: Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), zinc bromide (ZnBr2), or boron trifluoride etherate (BF3·OEt2)
- Solvents: Hydrocarbon solvents like cyclohexane, n-hexane, or n-heptane are preferred to maintain anhydrous conditions and facilitate product isolation.
- The cyclohexene derivative is added slowly to a refluxing mixture of the Lewis acid catalyst, hydrocarbon solvent, and acylating agent at temperatures ranging from 60 to 120 °C.
- After completion, the reaction mixture is cooled to ambient temperature (25–30 °C).
- The cooled mixture is poured into an aqueous alkali carbonate solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the acid and quench the reaction.
- The organic layer is separated, washed with water until neutral, dried over anhydrous sodium sulfate, and filtered.
- The crude product is purified by fractional distillation under reduced pressure (e.g., 90 °C at 5 mm Hg) to yield the target ketone with high purity (typically >95% by GLC).
Synthesis via Cyclohexenol Intermediates
An alternative approach involves the transformation of 3,5,5-trimethyl-2-cyclohexen-1-ol to the ketone via acid-catalyzed rearrangement or etherification followed by oxidation.
- Key Intermediate: (±)-3,5,5-trimethyl-2-cyclohexen-1-ol
- Reagents: Isopropenyl methyl ether and pivalic acid under heating (e.g., 180 °C for 5 hours) in an autoclave under nitrogen atmosphere
- Workup: The reaction mixture is neutralized with sodium carbonate aqueous solution, extracted with ether, washed, dried, and purified by silica gel chromatography and distillation.
This method yields the ketone with moderate to good yields (~50-56%) and allows for the preparation of enantiomerically enriched products when starting from optically active cyclohexenol precursors.
Reduction and Functional Group Transformations
The starting cyclohexene derivatives can be prepared from commercially available isophorone (3,5,5-trimethylcyclohex-2-en-1-one) by reduction methods, which then serve as substrates for further acylation or oxidation to the target ketone.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 60–120 °C (acylation), 180 °C (etherification) | Controlled heating critical for selectivity |
| Catalyst | ZnCl2, AlCl3, ZnBr2, BF3·OEt2 | ZnCl2 preferred for yield and selectivity |
| Solvent | Cyclohexane, n-hexane, n-heptane | Dry solvents essential to avoid moisture impact |
| Moisture Content | <1% preferred; >2% reduces yield significantly | Moisture control critical for reaction efficiency |
| Reaction Time | 30–95 minutes for addition; 5–20 minutes for aqueous workup | Slow addition improves yield and purity |
| Purification | Fractional distillation under reduced pressure | Yields product with >95% purity |
Research Findings and Yield Data
- The acylation of 2,6,6-trimethyl-1-cyclohexene with crotonic anhydride in the presence of ZnCl2 and cyclohexane solvent yielded α-Damascone analogues (structurally related ketones) with yields around 70 g from 100 g starting material and purity of 95% by gas-liquid chromatography.
- Moisture levels above 2% in the reaction mixture drastically reduce yields, highlighting the necessity of dry solvents and reagents.
- The etherification and rearrangement method starting from cyclohexenol gave yields of 50-56% after chromatographic purification, with spectral data confirming the structure and purity of the product.
- Enantiomeric purity can be controlled by using optically active starting materials, with enantiomeric excesses maintained through the synthetic steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Lewis Acid Catalyzed Acylation | 3,5,5-Trimethyl-2-cyclohexene | Crotonic anhydride, ZnCl2 | 60–120 °C, dry hydrocarbon solvent | ~70 | >95 | Requires moisture control |
| Etherification & Rearrangement | 3,5,5-Trimethyl-2-cyclohexen-1-ol | Isopropenyl methyl ether, pivalic acid | 180 °C, 5 hr, N2 atmosphere | 50-56 | High | Allows enantiomeric control |
| Reduction from Isophorone | Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) | Sodium tetrahydroborate, acidic alumina | Room temp, 48 hr | 64 | - | Prepares cyclohexenol intermediate |
Chemical Reactions Analysis
Types of Reactions
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of coatings, adhesives, and fragrances.
Mechanism of Action
The mechanism of action of 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Cyclohexenone Derivatives
The following table highlights key structural analogues and their distinguishing features:
Functional Group Variations
- Propanone vs. Ethanone: The propanone chain in the target compound increases molecular weight (C12H20O) compared to ethanone derivatives like 1-(3,5,6-trimethylcyclohex-3-en-1-yl)ethanone (C11H18O), affecting solubility and reactivity .
- Substituent Effects : The 3,5,5-trimethyl groups enhance steric hindrance, reducing electrophilic attack compared to less substituted analogues like 3-(1-propenyl)-2-cyclohexen-1-one (C9H12O) .
Physicochemical Properties
Comparative Data Table
Reactivity Insights
- The target compound’s α-position to the ketone is reactive in coupling reactions, similar to halogenated propanones like 1-(3-bromo-4-chlorophenyl)propan-1-one, which undergo nucleophilic substitution .
- Unlike isophorone, the propanone chain enables participation in multi-step syntheses, such as forming hybrid molecules via alkylation (e.g., ibuprofen hybrids in ).
Biological Activity
1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one, also known as 3,5,5-trimethyl-2-cyclohexen-1-one, is a compound with notable biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- CAS Number : 16695-73-1
- IUPAC Name : 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its toxicity, antimicrobial properties, and potential therapeutic uses.
Toxicity Studies
-
Acute Toxicity :
- Inhalation studies in rats showed a median lethal concentration (LC50) of 7000 mg/m³. Clinical signs included respiratory irritation and potential for coma at high doses (≥5000 mg/m³) .
- Repeated dose studies indicated a reduction in body weight gain in male rats at higher dosages (233.8 mg/kg bw/day), with a NOAEL (No Observed Adverse Effect Level) of 102.5 mg/kg bw/day for males and 311.8 mg/kg bw/day for females .
- Genotoxicity :
Antimicrobial Properties
Research has indicated that compounds similar to 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one may possess antimicrobial properties due to their ability to disrupt bacterial membranes. For instance:
Study on Inhalation Toxicity
A study conducted on Wistar rats exposed to varying concentrations of the compound demonstrated that prolonged exposure led to respiratory irritation and lung congestion. The study highlighted the importance of monitoring exposure levels in industrial settings where this compound is used .
Aroma Extract Analysis
In aroma extract dilution analysis of raspberries (Rubus idaeus), the compound was identified as a significant component contributing to the aroma profile. This suggests potential applications in food flavoring and fragrance industries .
Summary Table of Biological Effects
| Biological Activity | Findings |
|---|---|
| Acute Toxicity | LC50 = 7000 mg/m³; respiratory irritation observed |
| NOAEL | 102.5 mg/kg bw/day (males); 311.8 mg/kg bw/day (females) |
| Genotoxicity | No mutagenic activity detected |
| Antimicrobial Potential | Similar compounds show membrane disruption effects |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, analogous ketones are synthesized using ethanol as a solvent with catalytic thionyl chloride (SOCl₂) to promote cyclization . Temperature control (e.g., maintaining 60–80°C) and stoichiometric ratios of precursors (e.g., substituted acetophenones) are critical for minimizing side products. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound.
Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions, particularly for distinguishing between cyclohexenyl isomers . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., ketone C=O stretches at ~1700 cm⁻¹). X-ray crystallography, as demonstrated in studies of structurally similar enones, provides definitive stereochemical assignments .
Q. What safety protocols are recommended for handling 1-(3,5,5-Trimethyl-2-cyclohexen-1-yl)propan-1-one in laboratory settings?
- Methodological Answer : Consult Safety Data Sheets (SDS) for analogous cyclohexenyl ketones, which recommend using nitrile gloves, fume hoods, and flame-resistant lab coats. The compound’s potential volatility requires storage in airtight containers under inert gas (e.g., N₂). Spill management should follow protocols for organic ketones, using vermiculite or sand for absorption .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability while minimizing degradation of intermediates?
- Methodological Answer : Degradation of reactive intermediates (e.g., enolates) can be mitigated by employing low-temperature (−78°C) lithiation or using stabilizing agents like tetrahydrofuran (THF). Continuous-flow reactors may enhance scalability by reducing exposure to ambient conditions . For thermally sensitive steps, inline cooling systems (e.g., jacketed reactors) prevent exothermic side reactions.
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate solubility data via HPLC with standardized mobile phases .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cycloaddition or oxidation reactions. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways. Validate predictions using kinetic studies (e.g., rate constant measurements via UV-Vis spectroscopy) .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound in catalytic applications?
- Methodological Answer : Single-crystal X-ray diffraction paired with Hammett σ constants quantifies electronic effects of substituents on the cyclohexenyl ring. Electrochemical methods (cyclic voltammetry) correlate redox behavior with catalytic activity in oxidation reactions. Compare with analogs like 1-(4-methoxyphenyl)ethan-1-one to isolate steric vs. electronic contributions .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in long-term studies?
- Methodological Answer : Accelerated stability testing under varying pH (2–12) and temperature (25–60°C) identifies degradation products via LC-MS. For hydrolytic degradation, buffer solutions simulate aqueous environments. Arrhenius modeling extrapolates shelf-life predictions. Stabilizers like antioxidants (e.g., BHT) can be evaluated for efficacy .
Key Considerations for Experimental Design
- Sample Degradation : Organic degradation during prolonged experiments (e.g., 9-hour assays) can skew results. Implement real-time monitoring via inline spectroscopy or stabilize samples with cryogenic cooling .
- Data Reproducibility : Use certified reference materials (CRMs) for calibration and adhere to ICH guidelines for analytical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
